(Indolin-3-yl)methanol
Overview
Description
(Indolin-3-yl)methanol is an organic compound that belongs to the indole family Indoles are heterocyclic compounds that consist of a benzene ring fused to a pyrrole ring this compound is characterized by the presence of a hydroxymethyl group attached to the third position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Indolin-3-yl)methanol typically involves the reduction of indole-3-carboxaldehyde. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods: The process may also involve continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: (Indolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form indole-3-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of indoline derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid.
Reduction: Indoline derivatives.
Substitution: Halogenated indole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of (Indolin-3-yl)methanol is primarily attributed to its ability to interact with various molecular targets. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The hydroxymethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Indole-3-carbinol: A naturally occurring compound found in cruciferous vegetables, known for its anticancer properties.
Indole-3-acetic acid: A plant hormone involved in regulating plant growth and development.
Indole-3-carboxaldehyde: A precursor in the synthesis of (Indolin-3-yl)methanol.
Comparison: this compound is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. Unlike indole-3-carbinol, which is primarily studied for its dietary benefits, this compound is more focused on synthetic and medicinal chemistry applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in research and industry .
Properties
IUPAC Name |
2,3-dihydro-1H-indol-3-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-4,7,10-11H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVFBUDYUADYER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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